While Interiotherin C is naturally occurring, its total synthesis has been achieved through a novel approach utilizing borostannylative cyclization of α,ω-diynes. [] This method enables the construction of fully substituted dibenzocyclooctadienes, including Interiotherin C, with controlled stereochemistry. [] The key step involves the reaction of 2,2′-dipropargylbiphenyls with 1-trimethylstannyl-2,5-diazaborolidine in the presence of a palladium(II) catalyst. [] This reaction generates highly functionalized dibenzocyclooctadiene precursors, which can be further elaborated to afford Interiotherin C. []
The structure of Interiotherin C has been elucidated using spectroscopic methods, including mass spectrometry, circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These techniques provide detailed information about the connectivity, stereochemistry, and spatial arrangement of atoms within the molecule. [, ] Additionally, X-ray crystallography studies have provided insights into the conformational features of Interiotherin C and its synthetic intermediates. []
The scientific applications of Interiotherin C are primarily focused on its potential therapeutic benefits, particularly in the context of cancer. [] While research is still in its early stages, studies have shown that Interiotherin C and its related neolignans can inhibit EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate in Raji cells. [] This finding suggests that Interiotherin C might have potential as an antitumor promoter or chemopreventive agent. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6